molecular formula C11H19BN2O2 B1396270 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole CAS No. 1487356-83-1

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole

Cat. No. B1396270
M. Wt: 222.09 g/mol
InChI Key: QXWDTGOYOJZMQK-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative with a boronate ester group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Boronate esters are commonly used in organic synthesis due to their stability and their ability to undergo a variety of reactions .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that the pyrazole ring and the boronate ester group are likely to be the key functional groups in the molecule . The presence of the isopropyl group may influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that the compound is likely to be a solid under normal conditions . Its exact physical and chemical properties (such as melting point, boiling point, and solubility) would depend on the specific arrangement of atoms and the presence of functional groups .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

Pyrazole derivatives are prominently utilized in the synthesis of metallomacrocyclic complexes, particularly with palladium. Guerrero et al. (2008) synthesized new hybrid pyrazole ligands, leading to the formation of monomeric or dimeric complexes based on the solvent used. Their research emphasizes the characterization of these complexes and explores their stability and conformational behavior in solution, underlining the compound's significance in inorganic chemistry and materials science (Guerrero et al., 2008).

Antioxidant and Antimicrobial Properties

Pyrazole derivatives have been studied extensively for their potential biological activities. Kaddouri et al. (2020) designed and prepared heterocyclic compounds incorporating pyrazole moieties, demonstrating significant antioxidant potential through DPPH scavenging assay. This research indicates the therapeutic potential of these compounds as antioxidants (Kaddouri et al., 2020). Additionally, Manojkumar et al. (2009) synthesized novel pyrazole derivatives containing coumarin moiety and evaluated their antibacterial and antioxidant activities, highlighting their promise as lead compounds in drug discovery (Manojkumar et al., 2009).

Anticancer Activities

The potential of pyrazole derivatives as anticancer agents has been a significant focus of research. Ananda et al. (2017) reported the synthesis of novel pyrazole derivatives and their regioselective synthesis. These derivatives demonstrated substantial cytotoxic effects against breast cancer and leukemia cells, indicating their potential in developing new anticancer drugs (Ananda et al., 2017).

Role in Drug Development and Molecular Interactions

Pyrazole derivatives are also crucial in the development of drugs with improved metabolic profiles. Zhang et al. (2007) explored the metabolic stability of a dual-acting angiotensin-1 and endothelin-A receptor antagonist, leading to the development of analogs with enhanced systemic exposure and reduced interanimal variability, showcasing the role of pyrazole derivatives in optimizing drug properties (Zhang et al., 2007).

Safety And Hazards

As with any chemical compound, handling it requires appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Pyrazole derivatives and boronate esters are both areas of active research in organic chemistry, so there could be many possible directions for future study .

properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-9(2)14-10(5-6-13-14)12-15-7-11(3,4)8-16-12/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWDTGOYOJZMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=NN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
Reactant of Route 6
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole

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